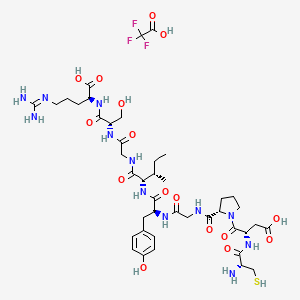
Laminin (925-933)(TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laminin (925-933) (TFA) is a peptide derived from residues 925-933 of the Laminin B1 chain that binds to the laminin receptor.
Aplicaciones Científicas De Investigación
Interaction with Endothelial Cells and Angiogenesis
- Laminin peptides, including Lam.B1(925-933), stimulate endothelial cell motility and angiogenesis. However, certain fragments can act as laminin antagonists or agonists depending on the cellular context (Nelson et al., 1995).
- These peptides interact with specific laminin receptors on endothelial and tumor cells, influencing cell attachment and migration. This is crucial for understanding the mechanisms behind tumor metastasis and angiogenesis (Nelson et al., 1996).
Role in Nerve Tissue Engineering
- Laminin is significant in nerve cell migration and axonal growth. Studies have explored using laminin-incorporated scaffolds for peripheral nerve tissue regeneration, showing promising results in supporting cell attachment and proliferation (Kijeńska et al., 2014).
Influence on Astrocyte Behavior and Brain Regeneration
- In the context of brain injury, laminin is induced in astrocytes, suggesting a role in brain regeneration. This induction may be involved in the development of the central nervous system (Liesi et al., 1984).
Impact on Osteogenic Differentiation
- Laminin-5, a variant of laminin, influences osteogenic differentiation in human mesenchymal stem cells, indicating potential applications in bone tissue engineering (Klees et al., 2004).
General Functions and Structural Diversity
- Laminins are diverse in structure and function, contributing significantly to cell adhesion, migration, and differentiation. This diversity is reflected in the numerous isoforms and their specific roles in various developmental stages and diseases (Domogatskaya et al., 2012).
Novel Applications in Regenerative Medicine
- Recent advancements include isolating laminin from human placenta for tissue engineering applications, highlighting the ongoing exploration of laminin in regenerative medicine (Chun et al., 2018).
Propiedades
Nombre del producto |
Laminin (925-933)(TFA) |
|---|---|
Fórmula molecular |
C₄₂H₆₃F₃N₁₂O₁₆S |
Peso molecular |
1081.08 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Secuencia |
One Letter Code: CDPGYIGSR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






